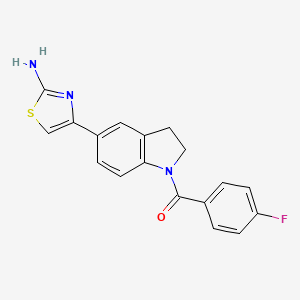
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-アミノチアゾール-4-イル)インドリン-1-イル)(4-フルオロフェニル)メタノンは、複数の官能基を持つ複雑な構造を持つ合成有機化合物です。 この化合物は、潜在的な生物活性と医薬品化学における用途のために、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
(5-(2-アミノチアゾール-4-イル)インドリン-1-イル)(4-フルオロフェニル)メタノンの合成は、通常、複数段階の有機反応を伴います。 このプロセスは、インドリン-1-イルとアミノチアゾリル中間体の調製から始まり、その後、4-フルオロフェニルメタノン誘導体とカップリングされます。 これらの反応で使用される一般的な試薬には、制御された温度と圧力条件下での塩基、酸、触媒が含まれます。
工業生産方法
この化合物の工業生産は、スケーラビリティ、コスト効率、収率の合成経路の最適化を含む可能性があります。 これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれており、最終製品の一貫性と純度を確保します。
化学反応の分析
反応の種類
(5-(2-アミノチアゾール-4-イル)インドリン-1-イル)(4-フルオロフェニル)メタノンは、次を含むさまざまな化学反応を起こすことができます。
酸化: 官能基をより高い酸化状態に変換すること。
還元: 水素の付加または酸素の除去。
置換: ある官能基を別の官能基と置き換えること。
一般的な試薬と条件
これらの反応の一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のための求核剤/求電子剤が含まれます。 温度、溶媒、pHなどの反応条件は、所望の変換を達成するために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、関与する特定の官能基と反応条件によって異なります。 たとえば、酸化によりケトンまたはカルボン酸が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との相互作用について調査されています。
医学: 抗菌性または抗癌活性など、潜在的な治療効果について調査されています。
産業: 新素材の開発や化学プロセスにおける触媒として利用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
作用機序
(5-(2-アミノチアゾール-4-イル)インドリン-1-イル)(4-フルオロフェニル)メタノンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 これらの相互作用は生物学的経路を調節し、化合物の観測された効果につながります。 その結合親和性、選択性、および下流シグナル伝達経路に関する詳細な研究は、その完全な作用機序を理解するために不可欠です。
類似化合物との比較
類似化合物
- (5-(2-アミノチアゾール-4-イル)インドリン-1-イル)(4-クロロフェニル)メタノン
- (5-(2-アミノチアゾール-4-イル)インドリン-1-イル)(4-ブロモフェニル)メタノン
- (5-(2-アミノチアゾール-4-イル)インドリン-1-イル)(4-メチルフェニル)メタノン
独自性
類似の化合物と比較して、(5-(2-アミノチアゾール-4-イル)インドリン-1-イル)(4-フルオロフェニル)メタノンは、フッ素原子の存在により、化学反応性、生物活性、薬物動態プロファイルに影響を与える可能性のあるユニークな特性を示す可能性があります。
特性
分子式 |
C18H14FN3OS |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H14FN3OS/c19-14-4-1-11(2-5-14)17(23)22-8-7-13-9-12(3-6-16(13)22)15-10-24-18(20)21-15/h1-6,9-10H,7-8H2,(H2,20,21) |
InChIキー |
PSQAFJFHYSPZEC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=C(C=C2)C3=CSC(=N3)N)C(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


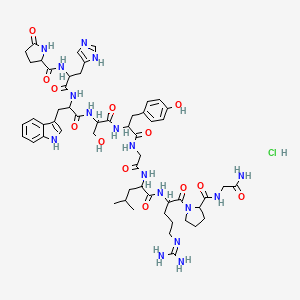
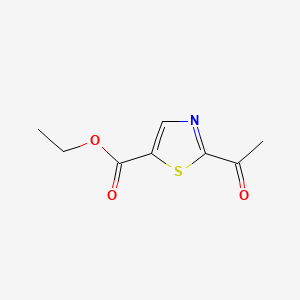
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
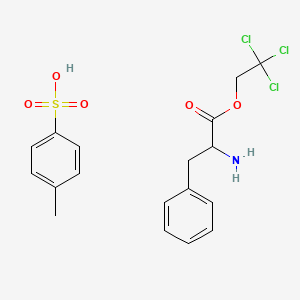
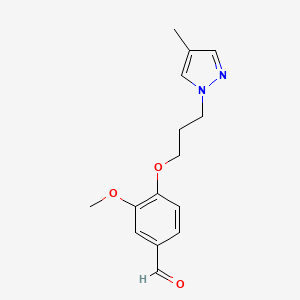
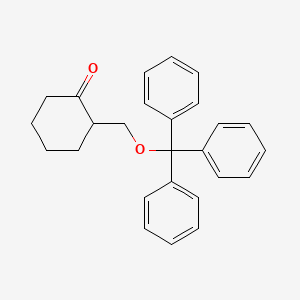


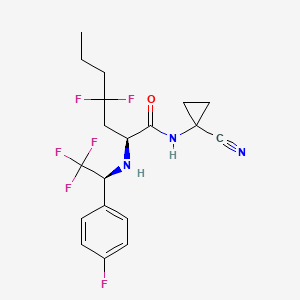
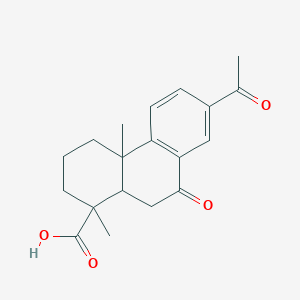
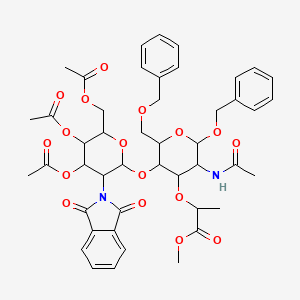
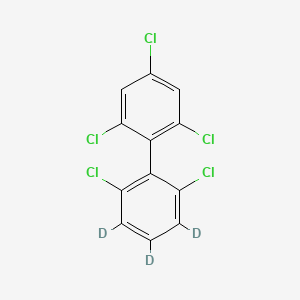

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
